Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound with the molecular formula C9H16BrNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Scientific Research Applications
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in:
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Biological Studies: As a building block for peptides and other biologically active compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, including protodeboronation . This process involves the removal of a boron atom from the compound, which can lead to changes in its structure and function.
Biochemical Pathways
The compound is likely to be involved in several biochemical pathways due to its potential to undergo protodeboronation . This process can lead to the formation of new compounds, which can then participate in various biochemical reactions.
Result of Action
The compound’s potential to undergo protodeboronation suggests that it could lead to structural and functional changes in the molecules it interacts with .
Action Environment
The action of the compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, the rate of the compound’s protodeboronation reaction can be influenced by the pH of the environment . Therefore, these factors should be considered when studying the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-((tert-butoxycarbonyl)amino)propanoate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reducing agent.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often employed for Boc group removal.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amine.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-amino propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl 3-chloro-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Methyl 3-iodo-2-((tert-butoxycarbonyl)amino)propanoate: Contains an iodine atom, which is a better leaving group than bromine.
Uniqueness
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. The bromine atom also offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674238 | |
Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219200-16-4 | |
Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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